molecular formula C17H20ClN3O2 B382821 3-CHLORO-1-(4-ETHYLPHENYL)-4-(4-METHYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

3-CHLORO-1-(4-ETHYLPHENYL)-4-(4-METHYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B382821
M. Wt: 333.8g/mol
InChI Key: KMXPVMQPWYTHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, an ethylphenyl group, a methylpiperazinyl group, and a pyrrole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole-Dione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrole-dione core.

    Introduction of the Chloro Group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.

    Incorporation of the Methylpiperazinyl Group: This is achieved through nucleophilic substitution reactions using 4-methylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Chloro-1-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-chloro-1-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(4-methylphenyl)-4-(4-methylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
  • 3-Chloro-1-(4-ethylphenyl)-4-(4-ethylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Comparison

Compared to similar compounds, 3-chloro-1-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20ClN3O2

Molecular Weight

333.8g/mol

IUPAC Name

3-chloro-1-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione

InChI

InChI=1S/C17H20ClN3O2/c1-3-12-4-6-13(7-5-12)21-16(22)14(18)15(17(21)23)20-10-8-19(2)9-11-20/h4-7H,3,8-11H2,1-2H3

InChI Key

KMXPVMQPWYTHRR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCN(CC3)C

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCN(CC3)C

Origin of Product

United States

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